molecular formula C8H16ClN B080717 1-(2-Chloroethyl)-3-methylpiperidine CAS No. 10298-11-0

1-(2-Chloroethyl)-3-methylpiperidine

Cat. No.: B080717
CAS No.: 10298-11-0
M. Wt: 161.67 g/mol
InChI Key: ZMTCYZCFHILUTI-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-methylpiperidine is an organic compound with the chemical formula C8H16ClN. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used in organic synthesis and serves as an intermediate in the production of various chemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)-3-methylpiperidine is typically synthesized through the reaction of 3-methylpiperidine with 2-chloroethanol under alkaline conditions. The reaction involves the nucleophilic substitution of the hydroxyl group in 2-chloroethanol by the nitrogen atom in 3-methylpiperidine, forming the desired product.

Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large reactors where the reactants are mixed under controlled temperatures and pressures. The product is then purified through distillation or crystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethyl)-3-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate are employed under mild conditions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(2-Chloroethyl)-3-methylpiperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-methylpiperidine involves its ability to alkylate nucleophilic sites in biological molecules. The chlorine atom in the compound can form covalent bonds with nucleophilic groups such as amines, thiols, and hydroxyl groups in proteins and nucleic acids. This alkylation can disrupt the normal function of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

    1-(2-Chloroethyl)piperidine: Similar in structure but lacks the methyl group on the piperidine ring.

    1-(2-Chloroethyl)-3-cyclohexylurea: Contains a cyclohexyl group instead of a methyl group.

    Bis(2-chloroethyl)sulfide (Mustard Gas): Contains two chloroethyl groups attached to a sulfur atom.

Uniqueness: 1-(2-Chloroethyl)-3-methylpiperidine is unique due to the presence of both a chloroethyl group and a methyl group on the piperidine ring. This structural feature imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(2-chloroethyl)-3-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClN/c1-8-3-2-5-10(7-8)6-4-9/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTCYZCFHILUTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00908138
Record name 1-(2-Chloroethyl)-3-methylpiperidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10298-11-0
Record name 1-(2-Chloroethyl)-3-methylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10298-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloroethyl)-3-methylpiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010298110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Chloroethyl)-3-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-chloroethyl)-3-methylpiperidine
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